4-((Dibenzylamino)methyl)benzoic acid
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Overview
Description
4-(Dibenzylaminomethyl)benzoic acid is an organic compound with the molecular formula C21H21NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a dibenzylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylaminomethyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with dibenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(Dibenzylaminomethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylaminomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The dibenzylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dibenzylaminomethyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dibenzylaminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylaminomethyl)benzoic acid
- 4-(Methoxycarbonylmethyl)benzoic acid
- 4-(Ethylaminomethyl)benzoic acid
Uniqueness
4-(Dibenzylaminomethyl)benzoic acid is unique due to the presence of the dibenzylaminomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
CAS No. |
271243-24-4 |
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Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(dibenzylamino)methyl]benzoic acid |
InChI |
InChI=1S/C22H21NO2/c24-22(25)21-13-11-20(12-14-21)17-23(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14H,15-17H2,(H,24,25) |
InChI Key |
LVLFRFFNPLOMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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